molecular formula C12H15N5O B1396357 1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 1306753-60-5

1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No. B1396357
M. Wt: 245.28 g/mol
InChI Key: AYBQGUOTKMMZNZ-AATRIKPKSA-N
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Description

The compound “1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone” is a chemical compound with the molecular formula C₁₂H₁₂F₃N₅O . It is classified as an irritant .


Molecular Structure Analysis

The molecular weight of this compound is 297.31 g/mol . The InChI string representation of the molecule is InChI=1S/C15H15N5O2/c1-10(21)11-9-16-15-17-14(13-5-4-8-22-13)18-20(15)12(11)6-7-19(2)3/h4-9H,1-3H3/b7-6+ . The canonical SMILES representation is CC(=O)C1=C(N2C(=NC(=N2)C3=CC=CO3)N=C1)C=CN(C)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.31 g/mol . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 297.12257474 g/mol .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

  • Microwave-mediated Synthesis : It's used in microwave-mediated synthesis for creating benzothiazole- and benzimidazole-based heterocycles, demonstrating its utility in advanced synthesis techniques (Darweesh, Mekky, Salman, & Farag, 2016).

  • Regioselective and Regiospecific Reactions : The compound has shown potential in regioselective and regiospecific reactions, which are crucial for creating specific molecular structures (Didenko, Potapov, Ledeneva, Shikhaliev, & Konyushko, 2010).

  • Condensation Reactions : It is involved in condensation reactions for preparing novel compounds, showing its versatility in chemical reactions (Gomha & Farghaly, 2011).

Applications in Biological Research

  • Antibacterial Activity : Some derivatives synthesized using this compound have shown moderate effects against bacterial and fungal species, indicating potential applications in developing antimicrobial agents (Lahmidi et al., 2019).

  • Potential Cardiovascular Agents : Derivatives of the compound have been investigated as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors with potential use as new cardiovascular agents (Novinson et al., 1982).

properties

IUPAC Name

1-[7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8(18)10-7-13-12-14-9(2)15-17(12)11(10)5-6-16(3)4/h5-7H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQGUOTKMMZNZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=N1)C(=O)C)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=C(C=NC2=N1)C(=O)C)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
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1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
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1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
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1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

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